molecular formula C10H14N2O2 B1457289 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1303797-58-1

1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1457289
CAS No.: 1303797-58-1
M. Wt: 194.23 g/mol
InChI Key: XKNSWGRCZIHPHQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol This compound features a pyrazole ring substituted with a cyclopentyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclopentanone and hydrazine hydrate, the intermediate cyclopentyl hydrazone can be formed. This intermediate can then undergo cyclization with ethyl acetoacetate to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile scaffold in medicinal chemistry and other applications .

Properties

IUPAC Name

1-cyclopentyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNSWGRCZIHPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303797-58-1
Record name 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate (15.5 g, 70 mmol) in EtOH (200 mL) was treated with a solution of LiOH (6 g, 250 mmol) in water (100 mL) and the resultant mixture was stirred at 60° C. overnight. The reaction was concentrated in vacuo and the residue was partitioned between EtOAc and water. The aqueous layer was acidified with aq HCl (2 M) to pH 3 and was extracted with EtOAc. The extract was concentrated under reduced pressure to give 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid (8.7 g, 64% yield). 1H NMR (300 MHz, DMSO-d6): δ 12.05 (br s, 1 H), 8.10 (s, 1 H), 4.60 (m, 1 H), 2.28 (s, 3 H, 2.04-1.97 (m, 2 H), 1.89-1.85 (m, 2H), 1.78-1.71 (m, 2 H), 1.62-1.59 (m, 2 H); MS (ESI) m/z: 194.99 [M+H]+.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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